2-(1H-indol-3-yl)ethanimidamide hydrochloride
Overview
Description
2-(1H-indol-3-yl)ethanimidamide hydrochloride is a chemical compound with the molecular formula C10H12ClN3 . It has a molecular weight of 211.69 and is typically found in the form of a powder .
Synthesis Analysis
The synthesis of indole derivatives, such as this compound, can be challenging. One method involves the reaction of 3 with substituted aromatic aldehydes in methanol with a few drops of glacial acetic acid . Another pathway involves reacting 3 with acyl halides in a basic aqueous medium (pH 9-10) .Molecular Structure Analysis
The molecular structure of this compound consists of an indole ring attached to an ethanimidamide group . The InChI code for this compound is 1S/C10H13N3.ClH/c11-10(12)7-13-6-5-8-3-1-2-4-9(8)13;/h1-4,7H,5-6,11-12H2;1H .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 211.69 and its InChI code is 1S/C10H13N3.ClH/c11-10(12)7-13-6-5-8-3-1-2-4-9(8)13;/h1-4,7H,5-6,11-12H2;1H .Scientific Research Applications
Molecular Docking and Biological Activities
A study focused on synthesizing derivatives related to 2-(1H-indol-3-yl)ethanimidamide hydrochloride, specifically a series of substituted 4-indolylphenyl-6-arylpyrimidine-2-imine derivatives. These compounds were evaluated for their molecular docking, antimicrobial, and anti-diabetic activities. One compound exhibited significant CDOCKER energy, indicating potential for binding with biological targets. The series showed promising antimicrobial activity and demonstrated significant alpha-amylase and alpha-glucosidase inhibition, suggesting potential applications in anti-diabetic therapies (Ramya et al., 2017).
Anti-inflammatory Potential
Another study synthesized thiazolyl/oxazolyl formazanyl indoles, including derivatives that might share a core structure with this compound. These compounds were evaluated for anti-inflammatory activity using the carrageenan-induced edema model in rats. Among them, a specific indole derivative showed the highest efficacy in reducing edema, indicating its potential as an anti-inflammatory agent (Singh et al., 2008).
Antitumor Agents Derived from Indole-3-carbinol
Research on indole-3-carbinol derivatives, closely related to the 2-(1H-indol-3-yl)ethanimidamide structure, led to the development of potent antitumor agents like OSU-A9. This compound demonstrated significant apoptosis-inducing activity and affected multiple signaling pathways in prostate cancer cells, indicating its therapeutic potential in cancer treatment (Weng et al., 2007).
BET Bromodomain Inhibition for Cancer Therapy
The design and synthesis of 9H-pyrimido[4,5-b]indole-containing compounds, which may be structurally similar to this compound, led to potent BET inhibitors with applications in cancer therapy. These compounds showed high binding affinities to BET proteins and were effective in leukemia and breast cancer models, highlighting their potential in oncology (Zhao et al., 2017).
Neurotransmitter Effects and Antidepressant Action
Bifemelane hydrochloride's effects on neurotransmitter levels in patients with cerebral infarction suggest that similar compounds, such as this compound, might have implications in treating depressive symptoms and modulating neurotransmitter activity (Koide et al., 1995).
Future Directions
The future directions for research on 2-(1H-indol-3-yl)ethanimidamide hydrochloride could involve further studies on its synthesis, chemical reactions, and potential biological activities. For instance, further structural modification and optimization of similar compounds are needed to obtain drug candidates with effective anti-RSV activities in vivo .
Mechanism of Action
Target of Action
Compounds with similar indole structures have been known to target interleukin-2
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors , which could suggest a similar mode of action for this compound. More detailed studies are required to elucidate the exact mechanism.
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic possibilities , suggesting that this compound could have a wide range of effects.
Properties
IUPAC Name |
2-(1H-indol-3-yl)ethanimidamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.ClH/c11-10(12)5-7-6-13-9-4-2-1-3-8(7)9;/h1-4,6,13H,5H2,(H3,11,12);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJVVGIRNIJOFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=N)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80661-61-6 | |
Record name | 1H-Indole-3-ethanimidamide, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80661-61-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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